N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

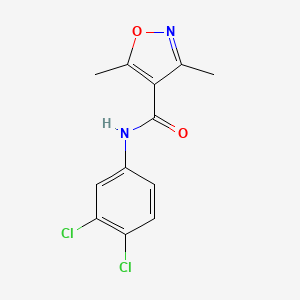

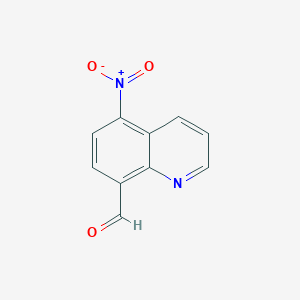

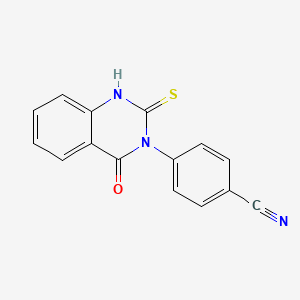

N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) is a chemical compound with the molecular formula C24H22N2O6S2 . It falls under the class of sulfonamides and is characterized by its naphthalene core structure. The compound consists of two 4-methoxybenzenesulfonamide groups linked by a 1,4-naphthalene bridge .

Aplicaciones Científicas De Investigación

Antibacterial Agents

Naphthalene derivatives have shown potent antibacterial properties. For instance, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides have demonstrated effectiveness against various bacterial strains, indicating the potential use of naphthalene sulfonamide derivatives as antibacterial agents (Abbasi et al., 2015).

Chromatography and Polymer Science

In the field of chromatography and polymer science, naphthalene derivatives have been utilized. Copolymers of 1,4-di(methacryloyloxymethyl)naphthalene with 1,4-divinylbenzene exhibit specific chromatographic behaviors, useful in the analysis of various organic compounds (Gawdzik & Patrykiejew, 1988).

Synthesis of Triarylsulfonium Salts

Naphthalene-1,8-diylbis(diphenylmethylium) has been used to promote oxidative arylation of sulfur atoms in specific compounds, leading to the synthesis of triarylsulfonium salts. This indicates the role of naphthalene derivatives in facilitating complex chemical syntheses (Tanabe et al., 2010).

Industrial and Environmental Applications

Highly water-soluble benzene- and naphthalenesulfonates, used in various industries, can be extracted and analyzed using specific chromatographic techniques. This reflects the environmental and industrial significance of such compounds, particularly in wastewater management (Alonso et al., 1999).

Medicinal Chemistry

Naphthalene derivatives play a role in medicinal chemistry. For instance, sulfonamide derivatives of dagenan chloride, which include naphthalene-1-yl derivatives, have been studied for their enzyme inhibition activity, indicating potential use in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Mecanismo De Acción

N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) has been investigated for its potential as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2). It prevents the repression of Nrf2 activation by binding to the Keap1 Kelch-DC domain. Activation of Nrf2 leads to the initiation of antioxidant response elements (AREs), which protect cells from oxidative stress .

Propiedades

IUPAC Name |

4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLVCULLOGKYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide](/img/structure/B2599532.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)

![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid](/img/structure/B2599546.png)

![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)